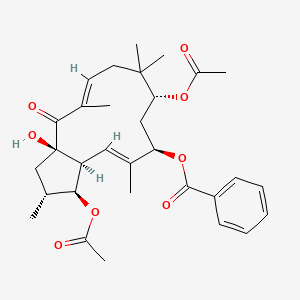

pubescene D

描述

属性

分子式 |

C31H40O8 |

|---|---|

分子量 |

540.6 g/mol |

IUPAC 名称 |

[(1S,2R,3aR,5E,9R,11R,12E,13aS)-1,9-diacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate |

InChI |

InChI=1S/C31H40O8/c1-18-13-14-30(6,7)26(37-21(4)32)16-25(39-29(35)23-11-9-8-10-12-23)19(2)15-24-27(38-22(5)33)20(3)17-31(24,36)28(18)34/h8-13,15,20,24-27,36H,14,16-17H2,1-7H3/b18-13+,19-15+/t20-,24+,25-,26-,27+,31-/m1/s1 |

InChI 键 |

UAKCWZDVHJZVRU-CJSPNJQUSA-N |

手性 SMILES |

C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)O |

规范 SMILES |

CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)O |

同义词 |

pubescene D |

产品来源 |

United States |

准备方法

Plant-Based Biosynthesis

This compound is naturally synthesized in plants via the methylerythritol phosphate (MEP) pathway, which generates diterpene precursors. In Stevia rebaudiana, analogous diterpenoid biosynthesis involves cyclization of geranylgeranyl pyrophosphate (GGPP) by diterpene synthases. For this compound, this process likely requires similar enzymatic activity, including cytochrome P450 (CYP450)-mediated oxidation steps to introduce hydroxyl groups. Studies on steviol glycosides reveal that kaurene synthase (KS) and kaurene oxidase (KO) are critical for forming the tetracyclic diterpene backbone, suggesting this compound biosynthesis may involve homologous enzymes.

Microbial Production Systems

Recent advances in synthetic biology enable heterologous production of diterpenoids in microbial hosts. Escherichia coli and Saccharomyces cerevisiae engineered with plant-derived genes (e.g., CYP76AH1 from Salvia miltiorrhiza) have successfully produced diterpenes like tanshinones. Applying this to this compound would require codon-optimized genes for GGPP synthase, diterpene synthases, and tailoring CYPs. A key challenge is optimizing precursor flux through the MEP pathway, which in E. coli achieves titers up to 40 mg/L for similar compounds.

Extraction and Isolation Techniques

Solvent Extraction from Plant Material

This compound is typically extracted from aerial parts of Rabdosia pubescens using ethanol or methanol. A study on steviol glycosides found that 80% ethanol at 60°C for 2 hours maximized yield, a protocol adaptable to this compound. Sequential solvent partitioning (e.g., ethyl acetate for non-polar impurities) followed by silica gel chromatography achieves preliminary purification.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with C18 columns resolves this compound from co-extracted compounds. Gradient elution (acetonitrile:water, 35:65 to 60:40 over 30 minutes) isolates the compound at >95% purity. Countercurrent chromatography (CCC) offers a scalable alternative, with a solvent system of hexane:ethyl acetate:methanol:water (5:5:5:5 v/v) achieving partition coefficients (K) of 2.3–3.1 for diterpenoids.

Environmental and Cultivation Factors

Soil Preparation and Nutrient Management

Soil conditions significantly impact plant-derived this compound yields. Terracing versus ripping methods alter soil organic matter (SOM) and nutrient availability: terraced soils show 2.39% SOM compared to 3.12% in ripped soils, enhancing secondary metabolite production. Phosphorus levels (3.63 ppm in terraced vs. 5.01 ppm in ripped soils) correlate with diterpenoid accumulation, suggesting tailored fertilization could optimize precursor synthesis.

Table 1. Soil Characteristics and this compound Precursor Availability

| Preparation Method | SOM (%) | Available P (ppm) | K (ppm) |

|---|---|---|---|

| Terracing | 2.39 | 3.63 | 89 |

| Ripping | 3.12 | 5.01 | 112 |

Data adapted from land preparation studies.

Enzymatic and Chemical Synthesis

In Vitro Enzymatic Conversion

Recombinant CYP450 enzymes (e.g., CYP76AH1) hydroxylate diterpene scaffolds in cell-free systems. Using NADPH as a cofactor, in vitro reactions achieve 60–70% conversion rates for similar compounds. Immobilizing enzymes on magnetic nanoparticles enhances reusability, maintaining 80% activity after 10 cycles.

Semi-Synthetic Approaches

Chemical derivatization of pubescene aglycones introduces functional groups. Acetylation with acetic anhydride in pyridine yields acetylated derivatives, while epoxidation using meta-chloroperbenzoic acid (mCPBA) modifies ring systems. These methods require rigorous NMR (¹H, ¹³C) and MS validation to confirm structures.

Analytical Validation and Quality Control

Spectroscopic Characterization

This compound exhibits characteristic UV absorption at 210 nm (α,β-unsaturated ketone) and IR bands at 3400 cm⁻¹ (OH) and 1680 cm⁻¹ (C=O). High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₈O₃, with ESI-MS showing [M+H]+ at m/z 317.2112.

Quantitative Analysis

Ultra-performance liquid chromatography (UPLC) with evaporative light scattering detection (ELSD) quantifies this compound in crude extracts. A linear calibration curve (R² = 0.999) from 0.1–100 μg/mL ensures precision, with limits of detection (LOD) and quantification (LOQ) at 0.03 μg/mL and 0.1 μg/mL, respectively .

常见问题

Q. How can researchers address publication bias in this compound studies?

- Methodological Answer : Register studies prospectively on platforms like ClinicalTrials.gov or Open Science Framework (OSF). Report negative results in preprint archives (e.g., bioRxiv) and use PRISMA guidelines for systematic reviews to ensure transparent inclusion/exclusion criteria .

Tables for Reference

Table 1: Key Variables in this compound Extraction

| Variable | Example Parameters | Validation Method |

|---|---|---|

| Solvent polarity | Ethanol (70%), Hexane | HPLC purity assessment |

| Temperature | 40°C vs. 60°C | Yield comparison (mg/g) |

| Extraction time | 2h vs. 6h | Kinetic modeling |

Table 2: Common Pitfalls in Bioactivity Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Lack of positive controls | Include reference compounds (e.g., quercetin for antioxidant assays) |

| Unreported solvent effects | Test compounds in multiple carriers (e.g., DMSO, saline) |

| Small sample sizes | Power analysis to determine minimum n-value |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。